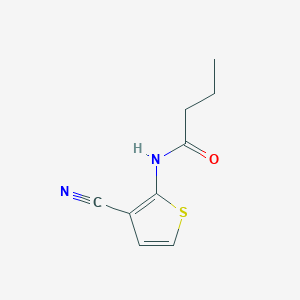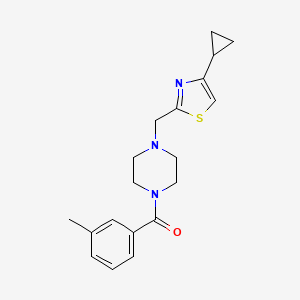
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone is a chemical substance with the molecular formula C19H23N3OS and a molecular weight of 341.4712. It is not intended for human or veterinary use and is typically used for research purposes12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and characterized by various methods such as elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data3.Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group, a thiazole ring, a piperazine ring, and a tolyl group12. The exact conformation and orientation of these groups in the molecule would require more specific data such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available resources12.Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Applications
- Anticancer and Antituberculosis Potentials : A study detailed the synthesis of a series of derivatives including [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, which demonstrated significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some compounds from this series exhibited noteworthy antituberculosis and anticancer activities, highlighting their dual potential in treating these conditions (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Antimicrobial Activities
Antibacterial Properties : Another research effort synthesized derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, revealing moderate to good antimicrobial activity against several pathogens. This work contributes to the understanding of the structural requirements for antimicrobial efficacy within this class of compounds (P. Mhaske et al., 2014).
Novel Piperazine Derivatives with Antimicrobial Activity : A study on the synthesis and antimicrobial activity of new pyridine derivatives including compounds with piperazine and thiazolyl groups showed variable and modest activity against investigated bacterial and fungal strains, further supporting the antimicrobial potential of these compounds (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Safety And Hazards
As this compound is not intended for human or veterinary use, it should be handled with appropriate safety measures. However, specific safety and hazard information is not provided in the available resources12.
Zukünftige Richtungen
The future directions for this compound would depend on the results of research studies. As it is used for research purposes, it could be studied for various potential applications in fields like medicinal chemistry, materials science, etc12.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, more specific information or experimental data would be needed.
Eigenschaften
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-3-2-4-16(11-14)19(23)22-9-7-21(8-10-22)12-18-20-17(13-24-18)15-5-6-15/h2-4,11,13,15H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPBXIGGERUAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

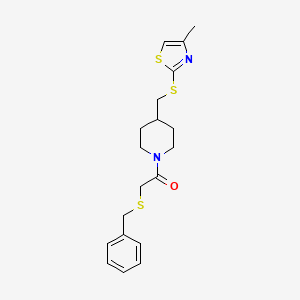
![ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988489.png)
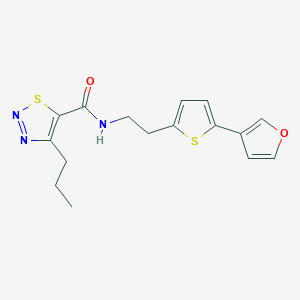
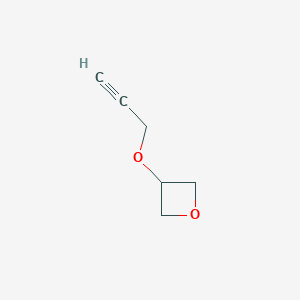
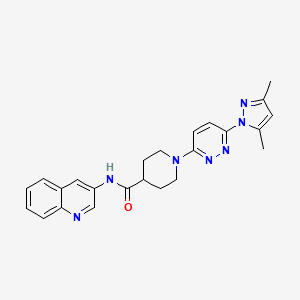
![5-Benzyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2988493.png)
![2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2988498.png)
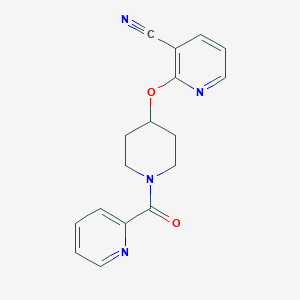
![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2988501.png)
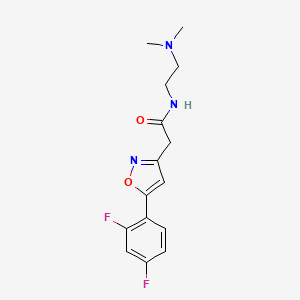
![N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2988504.png)
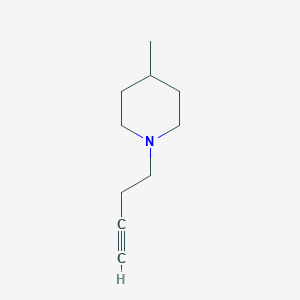
![N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988510.png)
